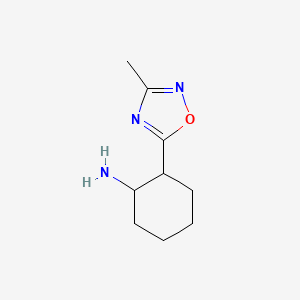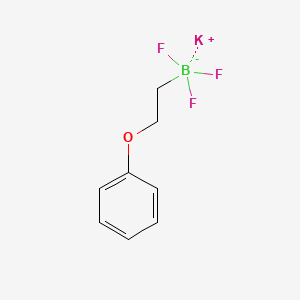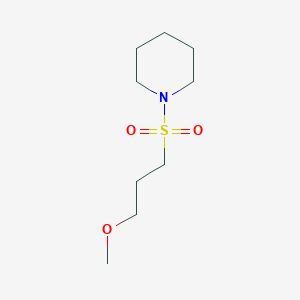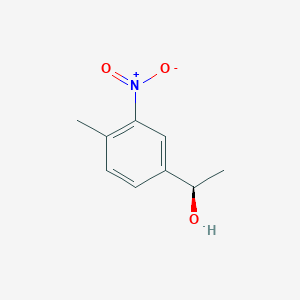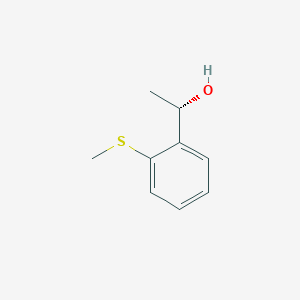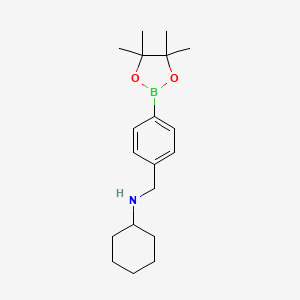
4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester
Vue d'ensemble
Description
4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .
Synthesis Analysis
The synthesis of organoboron reagents like 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester is a well-studied area. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of boronic esters like 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester plays a crucial role in their reactivity. The planarity of the oxygen-boron-oxygen motif in these compounds minimizes steric interactions .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Applications De Recherche Scientifique
Suzuki Coupling Reactions
4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester plays a crucial role in Suzuki coupling reactions. This reaction is essential for connecting organic building blocks in the synthesis of complex molecules. Challenges in analyzing these esters due to their facile hydrolysis and poor solubility in organic solvents have led to the development of unique analytical strategies, such as using highly basic mobile phases in reversed-phase chromatography (Zhong et al., 2012).
Building Blocks for Organosilatrane
The compound is also instrumental in the preparation of organosilatrane building blocks. These building blocks, containing reactive groups such as boronic ester, are vital for coupling reactions and have shown stability during palladium catalysis, making them suitable for further synthetic manipulation (Brennan et al., 2014).
Fluorescence Enhancement in Chemical Sensors
In the field of chemical sensing, the compound has been used to enhance fluorescence in sensors. For instance, the addition of pinacol to a pyridinium boronic acid results in cyclic boronate ester formation, increasing the strength of cation-π stacking interactions, which significantly enhances fluorescence signals (Huang et al., 2010).
Metal- and Additive-Free Borylation
It's also integral in metal- and additive-free photoinduced borylation of haloarenes. This method avoids the need for metal catalysts or ligands, producing boronic acids and esters more cleanly and efficiently, which is crucial in organic chemistry and material science (Mfuh et al., 2017).
Polymers and Co-polymers Synthesis
The compound is used in synthesizing well-defined water-soluble boronic acid (co)polymers. It has been polymerized to yield polymeric boronic acid precursors, which can form amphiphilic block copolymers useful in various applications, including drug delivery systems (Cambre et al., 2007).
Kinetic Studies in Hydrolysis
Studies on the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH have been conducted. Understanding the hydrolysis kinetics of such compounds is critical, especially for their potential applications in drug design and delivery systems (Achilli et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The downstream effects of this pathway include the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The pharmacokinetics of 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This compound also shows better solubility than the parent acid in all tested solvents , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester are primarily seen in the formation of new bonds. Specifically, transformations which retain the high enantioenrichment of the starting boronic ester lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester. For instance, the pH strongly influences the rate of the hydrolysis reaction, which is considerably accelerated at physiological pH . Additionally, this compound is water-soluble and may spread in water systems , which could influence its environmental stability and action.
Safety and Hazards
Orientations Futures
The use of boronic esters in organic synthesis, particularly in Suzuki–Miyaura coupling, continues to be a vibrant area of research. Future directions may include the development of new boronic esters with tailored properties for specific applications, as well as further investigations into the mechanisms of their reactions .
Propriétés
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-13,17,21H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAUSMIWXSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyl)aminomethyl phenyl-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



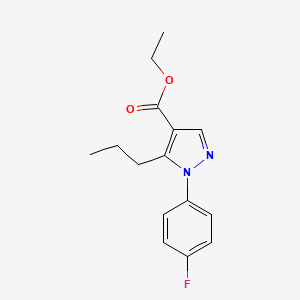
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)
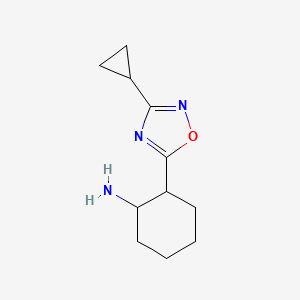
![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)
